molecular formula C14H12ClNO2 B13086520 2-((4-Chlorophenyl)(phenyl)amino)aceticacid

2-((4-Chlorophenyl)(phenyl)amino)aceticacid

Cat. No.: B13086520
M. Wt: 261.70 g/mol
InChI Key: FZZZUUBUNOHMQO-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(phenyl)amino)acetic acid is an organic compound that features a combination of a chlorophenyl group and a phenyl group attached to an amino acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)(phenyl)amino)acetic acid typically involves the condensation of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)(phenyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

2-((4-Chlorophenyl)(phenyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(phenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar in structure but lacks the phenylamino group.

    Phenylacetic acid: Similar in structure but lacks the chlorophenyl group.

    2-((4-Bromophenyl)(phenyl)amino)acetic acid: Similar but with a bromine atom instead of chlorine.

Uniqueness

2-((4-Chlorophenyl)(phenyl)amino)acetic acid is unique due to the presence of both chlorophenyl and phenyl groups attached to the amino acetic acid backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)anilino)acetic acid

InChI

InChI=1S/C14H12ClNO2/c15-11-6-8-13(9-7-11)16(10-14(17)18)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18)

InChI Key

FZZZUUBUNOHMQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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